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molecular formula C10H12ClNO2 B8667741 Methyl 2-amino-4-chloro-6-ethylbenzoate

Methyl 2-amino-4-chloro-6-ethylbenzoate

Cat. No. B8667741
M. Wt: 213.66 g/mol
InChI Key: UXXGXOOHTIKGNV-UHFFFAOYSA-N
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Patent
US05559125

Procedure details

A slurry of platinum on sulphide carbon (0.1 g) in ethyl acetate was added under nitrogen to a solution of the methyl 2-amino-4-chloro-6-vinylbenzoate (0.362 g) in ethyl acetate. This mixture was hydrogenated at 30 psi for 2 h. The catalyst was filtered off and the solvent removed in vacuo to leave the desired methyl 2-amino-4-chloro-6-ethylbenzoate as a yellow oil (0.34 g). δH (250 MHz, DMSO-d6) 1.08 (3H, t, J 7.5 Hz, CH2CH3), 2.60 (2H, q, J 7.5 Hz, CH2CH3), 3.81 (3H, s, CO2CH3), 5.85 (2H, s, NH2), 6.46 (1H, d, J 2.5 Hz, H-3 or H-5), 6.65 (1H, d, J 2.5 Hz, H-3 or H-5).
Name
methyl 2-amino-4-chloro-6-vinylbenzoate
Quantity
0.362 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([CH:13]=[CH2:14])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]>C(OCC)(=O)C.[Pt]>[NH2:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[C:8]([CH2:13][CH3:14])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
methyl 2-amino-4-chloro-6-vinylbenzoate
Quantity
0.362 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C(=CC(=C1)Cl)C=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=CC(=C1)Cl)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.34 g
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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